molecular formula C12H13NO2 B564681 Methsuximide-d5 CAS No. 1189980-63-9

Methsuximide-d5

Cat. No.: B564681
CAS No.: 1189980-63-9
M. Wt: 208.272
InChI Key: AJXPJJZHWIXJCJ-DKFMXDSJSA-N
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Description

Methsuximide-d5 is a deuterium-labeled derivative of methsuximide, which is a succinimide anticonvulsant. Methsuximide is primarily used for the control of absence (petit mal) seizures that are refractory to other drugs. The deuterium labeling in this compound is used for various research purposes, including pharmacokinetic studies and metabolic investigations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methsuximide can be synthesized through the reaction of N-methyl-2-phenylsuccinimide with deuterated reagents to introduce deuterium atoms. The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of methsuximide-d5 involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

Methsuximide-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced this compound, and substituted this compound with various functional groups .

Scientific Research Applications

Methsuximide-d5 is widely used in scientific research, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of methsuximide in the body.

    Metabolic Investigations: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Used as a reference compound in the development of new anticonvulsant drugs.

    Biological Research: Employed in studies related to epilepsy and other neurological disorders

Mechanism of Action

Methsuximide-d5 exerts its effects by binding to T-type voltage-sensitive calcium channels. These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death. By binding to these channels, this compound suppresses the paroxysmal spike-and-wave patterns associated with lapses of consciousness in absence seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methsuximide-d5 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference that allows for precise tracking and analysis in various research applications .

Properties

IUPAC Name

1,3-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXPJJZHWIXJCJ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CC(=O)N(C2=O)C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676024
Record name 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189980-63-9
Record name 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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